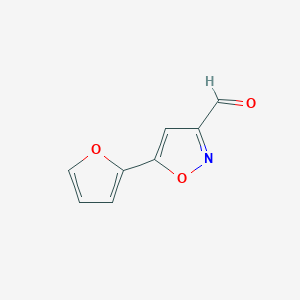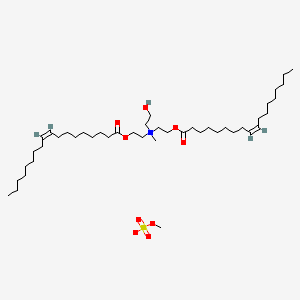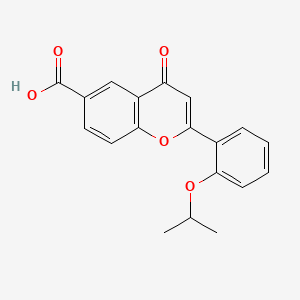
5-(2-Furyl)isoxazole-3-carbaldehyde
Übersicht
Beschreibung
5-(2-Furyl)isoxazole-3-carbaldehyde is a heterocyclic chemical compound with a furan ring and an isoxazole ring . It has the empirical formula C8H5NO3 and a molecular weight of 163.13 .
Synthesis Analysis
The synthesis of isoxazole derivatives, including 5-(2-Furyl)isoxazole-3-carbaldehyde, often involves the reactions of aldehydes with primary nitro compounds . The reactions of aldehydes with primary nitro compounds in a 1:2 molar ratio can lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives .Molecular Structure Analysis
The molecular structure of 5-(2-Furyl)isoxazole-3-carbaldehyde is represented by the SMILES string O=Cc1cc(on1)-c2ccco2 . This indicates that the molecule contains a carbonyl group (C=O), an isoxazole ring (on1), and a furan ring (c2ccco2).Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
5-(2-Furyl)isoxazole-3-carbaldehyde is a solid compound . More detailed physical and chemical properties are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Synthesis of Isoxazole Derivatives
5-(2-Furyl)isoxazole-3-carbaldehyde: is instrumental in the synthesis of isoxazole derivatives. These derivatives are formed through the condensation of aldehydes with primary nitro compounds, which is a key strategy in organic synthesis. The process allows for the formation of products with various substituents on the heterocyclic ring, providing control over regioselectivity .
Acetylcholinesterase Inhibition for Alzheimer’s Treatment
This compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is a common treatment approach in the early stages of Alzheimer’s disease. Isoxazole derivatives, including those derived from 5-(2-Furyl)isoxazole-3-carbaldehyde , have shown efficacy as AChE inhibitors, which could lead to the development of new therapeutic agents .
Drug Synthesis
The unique structure of 5-(2-Furyl)isoxazole-3-carbaldehyde allows for its use in the synthesis of various drugs. Its reactivity and the ability to form stable heterocyclic compounds make it a valuable starting material in pharmaceutical chemistry.
Organic Chemistry Research
In organic chemistry, 5-(2-Furyl)isoxazole-3-carbaldehyde is used to study reaction mechanisms and synthesize novel organic compounds. Its versatility in reactions contributes to the advancement of knowledge in organic synthesis methods.
Bioengineering Applications
Material Science
5-(2-Furyl)isoxazole-3-carbaldehyde: can also play a role in material science, particularly in the development of new materials with specific electronic or mechanical properties due to its stable isoxazole ring structure.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-1,2-oxazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-5-6-4-8(12-9-6)7-2-1-3-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHMVRCTECLFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428732 | |
| Record name | 5-(2-furyl)isoxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Furyl)isoxazole-3-carbaldehyde | |
CAS RN |
852180-62-2 | |
| Record name | 5-(2-furyl)isoxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,2'-[(3-Aminophenyl)imino]bisethanol](/img/structure/B1623858.png)
![[(E)-2-ethylsulfonylethenyl]benzene](/img/structure/B1623859.png)



![(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1623866.png)
